molecular formula C10H11BrO3 B6341272 Ethyl 4-bromo-2-methoxybenzoate CAS No. 1214366-76-3

Ethyl 4-bromo-2-methoxybenzoate

Cat. No. B6341272
CAS RN: 1214366-76-3
M. Wt: 259.10 g/mol
InChI Key: KIJFCXXSVUJWAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “Ethyl 4-bromo-2-methoxybenzoate” were not found, a related compound, “Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate”, has been synthesized and characterized . The synthesis of this compound involved crystallization in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Ethyl 4-bromo-2-methoxybenzoate serves as a key intermediate in the synthesis of complex molecules. For instance, it has been used in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline derivatives, highlighting its role in constructing nitrogen-containing heterocycles (Pokhodylo & Obushak, 2019). Moreover, it contributes to the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, demonstrating its importance in developing pharmaceutical intermediates (Wang Yu, 2008).

Molecular Structure and Supramolecular Chemistry

The compound has been investigated for its supramolecular interactions, particularly in the crystal structures of anisole derivatives. Research has shown the influence of bromo substituents on molecular stacking and π-π interactions, underscoring the compound's utility in studying non-covalent interactions within crystal engineering (Nestler, Schwarzer, & Gruber, 2018).

Material Science and Polymer Chemistry

In the realm of materials science, ethyl 4-bromo-2-methoxybenzoate's derivatives have been incorporated into nanocomposites. The functionalization of multiwalled carbon nanotubes (MWNTs) with derivatives of this compound, for example, facilitates the synthesis of MWNT/poly(ethylene terephthalate) (PET) nanocomposites, demonstrating the compound's role in enhancing material properties (Lee et al., 2005).

Antimicrobial and Antioxidant Properties

Additionally, ethyl 4-bromo-2-methoxybenzoate and its derivatives have been studied for their biological activities. Certain derivatives have shown antimicrobial and antioxidant properties, suggesting potential applications in developing new therapeutic agents (Raghavendra et al., 2016; Li et al., 2012).

Safety and Hazards

While specific safety and hazard information for “Ethyl 4-bromo-2-methoxybenzoate” was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

properties

IUPAC Name

ethyl 4-bromo-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-10(12)8-5-4-7(11)6-9(8)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJFCXXSVUJWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxybenzoic acid ethyl ester

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